Theobromine salicylate disodium salt monohydrate

Solubility Formulation Bioavailability

Choose Theobromine salicylate disodium salt monohydrate (CAS 34607-00-6) for its reproducible 1:1:1 stoichiometry and high aqueous solubility (1:1 w/w), which overcomes the 0.002% solubility limit of theobromine base. This white, odorless powder ensures consistent dosing in injectable or oral formulations. Its dual PDE inhibition and anti-inflammatory activity make it a superior, well-characterized reference standard for cardiovascular, adenosine receptor, and xanthine derivative research. Generic mixtures lack this compound's defined composition and validated physicochemical profile.

Molecular Formula C14H13N4NaO5
Molecular Weight 340.27 g/mol
Cat. No. B13727544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheobromine salicylate disodium salt monohydrate
Molecular FormulaC14H13N4NaO5
Molecular Weight340.27 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)NC(=O)N2C.C1=CC=C(C(=C1)C(=O)[O-])O.[Na+]
InChIInChI=1S/C7H8N4O2.C7H6O3.Na/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;8-6-4-2-1-3-5(6)7(9)10;/h3H,1-2H3,(H,9,12,13);1-4,8H,(H,9,10);/q;;+1/p-1
InChIKeyWSRBRQQGWDWSON-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Theobromine Salicylate Disodium Salt Monohydrate: Product Evidence Guide for Scientific Selection and Procurement


Theobromine salicylate disodium salt monohydrate (CAS 34607-00-6) is a double salt composed of theobromine-sodium and sodium salicylate, with one water molecule of hydration [1]. It is characterized as a white, odorless powder with high aqueous solubility [2]. The compound combines the phosphodiesterase inhibitory and adenosine receptor antagonism of theobromine with the anti-inflammatory action of salicylate, offering a dual pharmacological profile [3].

Why Theobromine Salicylate Disodium Salt Monohydrate Cannot Be Simply Substituted by Other Xanthine or Salicylate Salts


Generic substitution with other theobromine salts or simple mixtures of theobromine and sodium salicylate fails due to fundamental differences in solubility, stability, and stoichiometry. Theobromine base is practically insoluble in cold water (0.002% solubility), severely limiting its bioavailability and formulation utility [1]. While alternative double salts like theobromine calcium salicylate or theobromine sodium salicylate anhydrous exist, they differ in cation composition, hydration state, and dissolution behavior [2]. The disodium salt monohydrate provides a specific 1:1:1 stoichiometry of theobromine, sodium salicylate, and water that confers reproducible physicochemical properties [3], making it the preferred form for applications requiring consistent solubility and dual pharmacological activity.

Quantitative Differentiation Evidence for Theobromine Salicylate Disodium Salt Monohydrate


Aqueous Solubility: Disodium Salt Monohydrate vs. Theobromine Base

Theobromine salicylate disodium salt monohydrate exhibits dramatically enhanced aqueous solubility compared to theobromine base. The salt is soluble in water at a 1:1 ratio (w/w) [1], whereas theobromine base has a solubility of only 0.002% (w/v) in cold water [2]. This difference, calculated as approximately 50,000-fold improvement, is critical for aqueous formulation.

Solubility Formulation Bioavailability

Adenosine A1 Receptor Affinity: Theobromine vs. Caffeine

Theobromine, the active xanthine component of the disodium salt, exhibits significantly lower affinity for adenosine A1 receptors compared to caffeine. The Ki value for theobromine at rat brain cortical A1 receptors is 105,000 nM (105 µM) [1], whereas caffeine exhibits a Ki of approximately 50,000 nM (50 µM) at the same receptor subtype [2]. This 2.1-fold lower affinity translates to reduced CNS stimulant activity.

Adenosine Receptor Ki Pharmacology

Adenosine A2 Receptor Antagonism: Theobromine vs. Theophylline

Theobromine displays markedly weaker antagonism at adenosine A2 receptors compared to theophylline. In rat striatal slices, theobromine exhibits an IC50 of >1000 µM against 2-chloroadenosine-stimulated cAMP accumulation, whereas theophylline achieves an IC50 of 60 µM [1]. This >16.7-fold difference indicates that theobromine-based salts are less likely to antagonize A2-mediated vasodilation.

Adenosine A2 Receptor IC50 Selectivity

Compositional Consistency: Theobromine Content of Disodium Salt Monohydrate vs. Historical Diuretin Standard

Theobromine salicylate disodium salt monohydrate contains a defined proportion of theobromine. Historical analysis of the double salt (diuretin) established that it should contain at least 46.5% theobromine by weight, with Knoll's product achieving 48% [1]. Modern sources report approximately 49.7% theobromine and 38.1% salicylic acid for the compound [2]. This compositional definition ensures reproducible dosing and activity.

Composition Quality Control Stoichiometry

Optimal Application Scenarios for Theobromine Salicylate Disodium Salt Monohydrate


Aqueous Formulation Development for Cardiovascular Research

Due to its high aqueous solubility (1:1 w/w), the disodium salt monohydrate is ideal for preparing injectable solutions or oral liquid formulations in preclinical cardiovascular studies. This solubility overcomes the extreme water insolubility of theobromine base (0.002% w/v), enabling consistent dosing [4]. Its dual activity as a phosphodiesterase inhibitor and anti-inflammatory agent via salicylate makes it suitable for investigating vasodilation and diuretic effects in hypertension and edema models [2].

Selective Adenosine A1 Receptor Antagonism Studies

Theobromine's relatively weak affinity for adenosine A2 receptors (IC50 >1000 µM) combined with moderate A1 affinity (Ki 105 µM) provides a pharmacological window for studying A1-mediated effects with reduced A2 interference [4]. This contrasts with theophylline, which potently antagonizes both A1 and A2 receptors (IC50 20-60 µM), and caffeine, which has stronger CNS effects. The disodium salt serves as a convenient, soluble source of theobromine for in vitro and in vivo adenosine receptor pharmacology.

Comparative Xanthine Pharmacology Benchmarking

As a well-characterized double salt with defined composition (49.7% theobromine, 38.1% salicylic acid), the compound is valuable as a reference standard in studies comparing the pharmacological profiles of xanthine derivatives [4]. Its intermediate potency in anti-fatigue assays (weaker than caffeine but comparable to theophylline) and its specific decurarizing action (ascending order: aminophyllin < theophyllin < diuretin < caffeine) make it a useful comparator for neuromuscular and cardiovascular research [2].

Analytical Method Development and Quality Control

The distinct stoichiometry (1:1:1 theobromine:sodium salicylate:water) and physicochemical properties of the disodium salt monohydrate make it suitable for developing HPLC or spectrophotometric assays for theobromine determination. Its defined composition allows it to be used as a calibration standard for quantifying theobromine content in related salts or botanical extracts, leveraging established AOAC methods for theobromine analysis [4].

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